Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate is a synthetic organic compound with the molecular formula C17H15ClN2O3S This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a carbothioyl group, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The reaction begins with the chlorination of benzoic acid to form 3-chlorobenzoic acid.
Amidation: The 3-chlorobenzoic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to form the amide.
Thioamide Formation: The amide is then treated with a thiol reagent to introduce the carbothioyl group.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzoate: Similar structure but with a different position of the chlorine atom.
Butyl 3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzoate: Similar structure but with a butyl ester group instead of an ethyl ester group.
Methyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-2-23-16(22)13-8-3-4-9-14(13)19-17(24)20-15(21)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3,(H2,19,20,21,24) |
InChI Key |
FNKCCNRAUHPWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.